This compound is categorized as a heterocyclic aromatic compound, specifically a derivative of imidazopyridine. It is primarily utilized in chemical synthesis and biological research due to its potential pharmacological applications. The compound's registry number is 147057-13-4, which is used for identification in chemical databases.
The synthesis of 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine typically involves cyclization reactions from suitable precursors. One prevalent method includes the reaction of 1-methyl-1H-imidazol-4-amine with acetylene dicarboxylates or derivatives of fumaric or maleic acid. This process is followed by intramolecular cyclization to yield the target compound.
The methods can vary based on the specific substituents desired on the final product, allowing for a range of derivatives to be synthesized from this core structure .
The molecular structure of 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine consists of:
This structural configuration plays a crucial role in its reactivity and biological activity, making it a valuable scaffold in medicinal chemistry .
1,6-Dimethyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions:
The major products from these reactions include N-oxides and various substituted derivatives, which are significant for further synthetic applications .
The mechanism of action for 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine involves interactions with specific molecular targets in biological systems. Notably, it has been identified as an inhibitor of kinases such as IKK-epsilon and TBK1. These kinases play critical roles in cellular signaling pathways that activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes.
The compound's ability to inhibit these kinases suggests potential applications in treating diseases characterized by aberrant NF-kappaB signaling, such as cancer and inflammatory disorders. Detailed studies have shown that it binds effectively to the ATP-binding site of these kinases, disrupting their activity .
These properties are crucial for determining the appropriate conditions for storage, handling, and application in research settings .
1,6-Dimethyl-1H-imidazo[4,5-b]pyridine has diverse applications across various fields:
Given its broad range of biological activities and synthetic utility, this compound continues to be an area of active research in medicinal chemistry and related fields .
1,6-Dimethyl-1H-imidazo[4,5-b]pyridine represents a structurally specialized derivative within the broader class of imidazopyridine heterocycles. Characterized by methyl substituents at the N1 and C6 positions, this compound demonstrates how strategic chemical modifications can influence electronic distribution, molecular recognition, and biological interactions. Its core structure belongs to the bicyclic 5,6-fused heteroaromatic system where an imidazole ring is fused with a pyridine ring at the [4,5-b] bonds. The positioning of the methyl groups distinguishes it from other imidazopyridine isomers and confers distinct physicochemical and pharmacological properties. Research interest in this specific derivative stems from its role as a synthetic intermediate and its potential as a pharmacophore in medicinal chemistry campaigns targeting diverse biological pathways [5] [9].
Imidazo[4,5-b]pyridines constitute a fundamental class of nitrogen-rich heterocycles characterized by a bicyclic framework formed by the fusion of imidazole and pyridine rings at bonds b and 4,5 (IUPAC fusion nomenclature). This fusion results in a planar, 10 π-electron aromatic system. The systematic naming designates the bridgehead nitrogen as position 1 (1H-tautomer), with subsequent numbering proceeding clockwise: carbon atoms at positions 2 and 3 belong to the imidazole ring, while positions 5, 6, and 7 belong to the pyridine ring, with nitrogen typically at position 4. Consequently, 1,6-Dimethyl-1H-imidazo[4,5-b]pyridine explicitly indicates methyl groups attached to the bridgehead nitrogen (N1) and the carbon at position 6 (C6) of the pyridine ring [5] [9].
This structural classification places it within a family of isomers differentiated by the fusion points (e.g., imidazo[1,2-a]pyridine, imidazo[4,5-c]pyridine) and substitution patterns. The methylation at N1 suppresses prototropy, fixing the hydrogen at this position, while methylation at C6, adjacent to the pyridinic nitrogen (N4), significantly alters electron density. The molecule exhibits distinct electronic properties due to the electron-donating nature of the methyl groups influencing the π-system. Spectroscopic characterization (IR, NMR) reveals key features: strong IR bands associated with ring vibrations (e.g., ~1614-1626 cm⁻¹, ~690-798 cm⁻¹) and characteristic NMR shifts for the methyl groups (N-CH₃ typically downfield of C-CH₃) and aromatic protons [7] [9].
Table 1: Key Identifiers and Structural Data for 1,6-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine
Property | Value | Source/Reference |
---|---|---|
Systematic Name | 1,6-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine | PubChem [4] |
Synonyms | 1,6-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine; CID 179898 | PubChem |
CAS Registry Number | 132898-04-5 | BLD Pharm [4], PubChem |
Molecular Formula | C₈H₁₀N₄ | PubChem , BLD Pharm [4] |
Molecular Weight | 162.19 g/mol | BLD Pharm [4] |
SMILES | CC1=CN=C(N=C(N)N2C)C2=C1 | BLD Pharm [4] |
InChI Key | PFGCYOCTAHXESD-UHFFFAOYSA-N | Vulcanchem [8] |
Melting Point | Not fully characterized (Off-white solid) | BLD Pharm [4] |
Storage | - (Specific conditions not detailed) | BLD Pharm [4] |
The exploration of imidazo[4,5-b]pyridines spans over a century, originating from fundamental investigations into purine analogs and heterocyclic systems. Early synthetic efforts focused on simple unsubstituted derivatives like 1H-imidazo[4,5-b]pyridine (CAS 67504) [3]. The structural resemblance to purines (adenine, guanine) quickly positioned these compounds as privileged scaffolds in medicinal chemistry, designed to interact with biological systems reliant on purine recognition, such as kinases, GPCRs, and nucleic acids [5] [7].
Significant milestones include the development of robust synthetic routes enabling diversification. A pivotal advancement involved the condensation of 5,6-diaminopyridine derivatives with carbonyl sources (aldehydes, orthoesters), a strategy adaptable to introduce substituents like the 4-nitrophenoxy group crucial for antitubercular activity [2]. The alkylation chemistry of these systems, particularly the regioselective N-alkylation (N1 vs. N3/N4), became a focal point for generating diverse libraries, including N1-methylated derivatives [9]. The specific synthesis of 1,6-dimethyl derivatives likely emerged from these methodological developments, utilizing alkylating agents like methyl iodide on appropriate imidazopyridine precursors or employing pre-methylated diaminopyridine starting materials.
The historical significance lies in transitioning these scaffolds from chemical curiosities to bioactive core structures. While simpler imidazopyridines like zolpidem gained clinical fame earlier, the exploration of specific substitution patterns like 1,6-dimethylation has intensified more recently, driven by the need for targeted physicochemical properties and novel biological activities beyond traditional therapeutic areas [5] [7].
Table 2: Historical Milestones in Imidazo[4,5-b]pyridine Chemistry Relevant to 1,6-Dimethyl Derivatives
Era | Development | Impact on 1,6-Dimethyl Derivatives | Ref. |
---|---|---|---|
Early-Mid 20th C. | Discovery and basic synthesis of imidazo[4,5-b]pyridine core. Recognition as purine isosteres. | Established fundamental chemistry enabling later diversification. | [5] [7] |
Late 20th C. | Development of regioselective N-alkylation and C-functionalization methods. Emergence of bioactive derivatives (e.g., zolpidem). | Provided key synthetic tools (N-alkylation) for accessing N1-alkyl/C6-alkyl patterns. | [5] [9] |
Early 21st C. | Application in targeted therapies (Kinase inhibitors, DprE1 inhibitors for TB). Advanced characterization (XRD, DFT). | Highlighted importance of substitution patterns. Enabled precise structural analysis of derivatives like 1,6-dimethyl. | [2] [5] [9] |
Recent (Post ~2015) | Focus on rational design using computational methods (docking, DFT). Exploration of novel bioactivities (antimicrobial, anticancer). | Drives targeted synthesis and study of 1,6-dimethyl derivatives for specific interactions (e.g., kinase hinge binding). | [5] [7] [9] |
The biological profile of any imidazo[4,5-b]pyridine is profoundly dictated by its substitution pattern. The 1,6-dimethyl configuration exemplifies how strategic substituent placement modulates key properties:
Table 3: Comparative Bioactivity Influenced by Alkylation Patterns in Imidazo[4,5-b]pyridine Derivatives
Derivative Class | Key Structural Feature | Reported Biological Activity | Role of Methyl/Alkyl Group | Ref. |
---|---|---|---|---|
6-(4-Nitrophenoxy)-2-aryl-1H- | C6-(4-Nitrophenoxy) | Potent DprE1 inhibition (Anti-TB MIC: 0.5-0.8 μmol/L). | Nitrophenoxy essential for covalent interaction with DprE1 Cys387. | [2] |
N1-Alkylated (e.g., Ethyl ester) | N1-CH₂COOEt | Variable antibacterial activity (Gram+ > Gram-). | N1-alkylation position crucial; chain length/functionality modulates activity & solubility. | [9] |
1,6-Dimethyl-1H- | N1-CH₃, C6-CH₃ | Primarily investigated as synthetic intermediate/pharmacophore core. | Enhances metabolic stability, modulates electronics/stereochemistry for target binding (kinases, antimicrobial targets). | [4] [5] |
2-Amino-1-methyl-6-phenyl (PhIP) | N1-CH₃, C6-Ph | Environmental carcinogen (DNA adduct formation). | Methyl stabilizes nitrenium ion metabolite; phenyl enables intercalation/DNA binding. | [10] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: